molecular formula C12H17NO2 B183067 Tert-butyl 3-(aminomethyl)benzoate CAS No. 102638-45-9

Tert-butyl 3-(aminomethyl)benzoate

Cat. No.: B183067
CAS No.: 102638-45-9
M. Wt: 207.27 g/mol
InChI Key: HALKLPHYNWBHPB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)benzoate is an organic compound with the molecular formula C12H17NO2. It is characterized by the presence of a tert-butyl ester group attached to a benzoic acid derivative, which also contains an aminomethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-(aminomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of benzoic acid derivatives with tert-butyl alcohol in the presence of a catalyst. For example, the esterification of 3-(aminomethyl)benzoic acid with tert-butyl alcohol can be catalyzed by sulfuric acid or other strong acids .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction rates. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(aminomethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds[][2].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions[][2].

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates[][2].

Scientific Research Applications

Tert-butyl 3-(aminomethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drug candidates and as a precursor for active pharmaceutical ingredients.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)benzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

  • Tert-butyl 4-(aminomethyl)benzoate
  • Ethyl 3-(aminomethyl)benzoate
  • Methyl 3-(aminomethyl)benzoate

Comparison: Tert-butyl 3-(aminomethyl)benzoate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the tert-butyl group provides steric hindrance, affecting the compound’s interaction with enzymes and receptors .

Biological Activity

Tert-butyl 3-(aminomethyl)benzoate is an organic compound with the molecular formula C12H17NO2. It features a tert-butyl ester group attached to a benzoic acid derivative, which includes an aminomethyl group. This structural configuration imparts unique chemical reactivity and biological activity, making it a subject of interest in various scientific fields, particularly medicinal chemistry and organic synthesis.

The compound is characterized by its aromatic structure, which contributes to its reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, influencing its interaction with biological targets. The aminomethyl group can participate in hydrogen bonding, enhancing its ability to interact with enzymes and receptors.

PropertyValue
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, modulating their activity. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Key Mechanisms:

  • Hydrogen Bonding: The aminomethyl group facilitates binding to target proteins.
  • Enzyme Interaction: The compound may act as an inhibitor or modulator of enzymatic activity.
  • DNA Interaction: Preliminary studies suggest potential interactions with DNA-binding agents, indicating its relevance in drug design.

Biological Applications

This compound has shown promise in several areas:

  • Medicinal Chemistry:
    • Used as a precursor in the synthesis of bioactive molecules.
    • Potential applications in developing drug candidates targeting specific biological pathways.
  • Organic Synthesis:
    • Acts as an intermediate in synthesizing N-tert-butyl amides and benzimidazoles.
    • Employed in various chemical reactions including oxidation and reduction processes.
  • Research Applications:
    • Investigated for its potential as a building block in the synthesis of new therapeutic agents.
    • Studies on its interaction with cellular components provide insights into its biological roles.

Case Studies and Research Findings

Recent studies have explored the interactions of this compound within biological systems:

  • A study indicated that the compound could effectively inhibit certain enzymes involved in metabolic pathways, suggesting its use as a therapeutic agent .
  • Another research highlighted its role in synthesizing compounds that exhibit anti-inflammatory properties, showcasing its potential application in treating autoimmune diseases .

Comparative Analysis

When compared to similar compounds, such as tert-butyl 4-(aminomethyl)benzoate and ethyl 3-(aminomethyl)benzoate, this compound demonstrates distinct biological activities due to its unique substitution pattern:

CompoundKey FeaturesBiological Activity
This compoundMeta-substituted; sterically hinderedPotential enzyme modulator
Tert-butyl 4-(aminomethyl)benzoatePara-substituted; less steric hindranceDifferent binding affinity
Ethyl 3-(aminomethyl)benzoateEthyl group instead of tert-butylVaries significantly

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALKLPHYNWBHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600616
Record name tert-Butyl 3-(aminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102638-45-9
Record name 1,1-Dimethylethyl 3-(aminomethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102638-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(aminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-aminomethylbenzoate
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